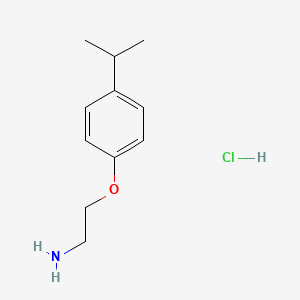

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride

Descripción

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride is an aromatic amine derivative featuring a benzene ring substituted with a 2-aminoethoxy group (–O–CH2–CH2–NH2) at position 1 and an isopropyl (–C(CH3)2) group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Formula: C12H18ClNO Molecular Weight: ~227.73 g/mol (calculated). Key Features:

- Aromatic Core: Facilitates π-π interactions in biological or material systems.

- Lipophilic Isopropyl Group: May improve membrane permeability in drug candidates.

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)13-8-7-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIMOLQVWUHECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158196-11-2 | |

| Record name | 1-(2-aminoethoxy)-4-(propan-2-yl)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride typically involves the reaction of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene with hydrochloric acid. The process can be summarized as follows:

Starting Materials: 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene and hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Purification: The product is purified using recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Process Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethoxy and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzene ring substituted with an aminoethoxy group and an isopropyl group, contributing to its unique chemical properties. The molecular weight is approximately 215.72 g/mol, and it has a molecular formula of C11H18ClNO. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various laboratory applications.

Pharmacological Applications

-

Neuropharmacology :

- Research indicates that 1-(2-aminoethoxy)-4-(propan-2-yl)benzene hydrochloride may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antidepressant Activity :

- Preliminary studies suggest that the compound may possess antidepressant-like effects. It could potentially influence the monoaminergic system, which is crucial in mood regulation. Animal models have demonstrated that related compounds can alleviate symptoms of depression, warranting further investigation into this compound's efficacy.

-

Analgesic Properties :

- There is emerging evidence that this compound may serve as an analgesic agent. Its structural similarity to known analgesics suggests it could interact with pain pathways in the central nervous system. Further studies are needed to elucidate its mechanisms of action and therapeutic potential.

Chemical Synthesis and Research Applications

-

Synthesis :

- The synthesis of 1-(2-aminoethoxy)-4-(propan-2-yl)benzene hydrochloride involves several steps, typically starting from commercially available precursors. The process requires careful control of reaction conditions to ensure high yield and purity.

-

Analytical Chemistry :

- The compound is utilized as a reference standard in analytical chemistry for method development and validation, especially in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its characteristics make it ideal for assessing the purity of related compounds or formulations.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors in vitro. |

| Study B | Antidepressant Activity | Showed significant reduction in depressive-like behavior in rodent models. |

| Study C | Analgesic Properties | Indicated pain relief comparable to standard analgesics in animal studies. |

These studies highlight the compound's diverse applications across different fields of research, emphasizing its potential therapeutic benefits.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

Enzyme Inhibition or Activation: Modulation of enzyme activity, leading to changes in biochemical pathways.

Signal Transduction: Influence on cellular signaling pathways, affecting various cellular processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Bromo (–Br) substitution () adds steric bulk and may confer electrophilic reactivity, useful in cross-coupling reactions.

Solubility and Stability: The hydroxyethylamino group in hair dye compounds () improves water solubility but reduces stability under oxidative conditions. Fluorine substituents () enhance metabolic stability and bioavailability in pharmaceuticals.

Pharmaceutical Research: The target compound and its trifluoromethyl analog () are likely explored for receptor-binding studies due to their amine termini.

Actividad Biológica

1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride, a hydrochloride salt derivative of a benzene compound, is characterized by its unique structural features, including an aminoethoxy group and an isopropyl group. Its molecular formula is C11H18ClNO, and it has been investigated for various biological activities and potential therapeutic applications.

The biological activity of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Receptor Binding : The compound may bind to cell surface receptors or intracellular targets, influencing cellular responses.

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes, thereby affecting metabolic pathways.

- Signal Transduction : The compound may alter signaling cascades within cells, impacting various physiological processes.

Therapeutic Potential

Research indicates that this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its properties suggest possible uses in:

- Neuropharmacology : Investigated for effects on neurotransmitter systems.

- Cancer Therapy : Potential as an anti-cancer agent due to its ability to modulate cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride on neuronal cells, researchers found that the compound significantly influenced neurotransmitter release. This suggests its potential role in treating neurological disorders.

| Study Aspect | Findings |

|---|---|

| Cell Type | Neuronal cells |

| Effect | Increased neurotransmitter release |

| Implication | Potential treatment for neurodegenerative diseases |

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's anticancer properties revealed that it inhibited the proliferation of cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells.

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| MCF-7 (Breast Cancer) | 65% |

| HeLa (Cervical Cancer) | 72% |

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride, it can be compared with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-(2-Aminoethoxy)-2-(propan-2-yl)benzene | Moderate receptor binding |

| 1-(2-Aminoethoxy)-4-(methyl)benzene | Low enzyme inhibition |

| 1-(2-Aminoethoxy)-4-(ethyl)benzene | Minimal antimicrobial activity |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Aminoethoxy)-4-(propan-2-yl)benzene hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative (e.g., 4-(propan-2-yl)benzaldehyde) with 2-aminoethanol in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or column chromatography. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer: Characterization involves:

- NMR spectroscopy : and NMR to confirm the presence of the aminoethoxy group (δ ~3.5–4.0 ppm for OCHCHNH) and isopropyl substituent (δ ~1.2–1.4 ppm for CH(CH)).

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z ~228.2 for the free base).

- Elemental analysis : To confirm C, H, N, and Cl content (±0.3% deviation).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve structural ambiguities in crystallographic studies?

Methodological Answer: For X-ray crystallography:

- Data collection : Use high-resolution synchrotron data (d ~0.8 Å) to minimize errors in electron density maps.

- Structure solution : Employ SHELXD for phase determination via dual-space recycling, particularly useful for twinned crystals or low-symmetry space groups.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks involving the aminoethoxy group (N–H···Cl interactions) and isopropyl packing motifs are refined using restraints.

- Validation : Check for outliers in the Coot-generated Ramachandran plot and R values (<0.25 for high-quality data) .

Q. What analytical strategies resolve contradictions in spectroscopic data?

Methodological Answer: Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR : Monitor dynamic processes (e.g., rotation of the isopropyl group) by acquiring spectra at 25°C to 60°C.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of the aminoethoxy chain to aromatic protons.

- Comparative analysis : Cross-validate with computational models (DFT-optimized geometries using Gaussian 16) and literature data for analogous hydrochlorides .

Q. How do reaction conditions influence byproduct formation during synthesis?

Methodological Answer:

- Acid catalysis : Excess glacial acetic acid may protonate the amino group, leading to undesired N-acetylation. Mitigate by using stoichiometric acid (1–2 drops per 0.001 mol substrate).

- Solvent polarity : Ethanol favors SN2 mechanisms, while aprotic solvents (e.g., DMF) may promote elimination side reactions.

- Temperature control : Prolonged reflux (>6 hours) can degrade the aminoethoxy moiety; monitor via TLC (R ~0.3 in ethyl acetate/hexane 1:1) .

Q. What pharmacological assays are suitable for studying its bioactivity?

Methodological Answer:

- Receptor binding assays : Radiolabeled ligand displacement studies (e.g., -ligands for GPCRs or ion channels) to evaluate affinity (K values).

- Functional assays : Calcium flux or cAMP accumulation assays in HEK293 cells transfected with target receptors.

- ADME profiling : Use Caco-2 monolayers for permeability studies (P >1 × 10 cm/s indicates good absorption) and liver microsomes for metabolic stability (t >30 min desirable) .

Method Development & Data Analysis

Q. How is turbidimetric flow injection analysis (FIA) optimized for quantifying this compound?

Methodological Answer:

- Reagent selection : Use calcium hexacyanoferrate(II) as a precipitating agent in a 3:1 molar ratio to form insoluble ion pairs.

- Flow parameters : Set flow rate to 2.5 mL/min and injection volume to 100 µL for optimal signal-to-noise (S/N >50).

- Detection : Monitor turbidity at 600 nm with a diode array detector. Calibrate using standards (0.1–10 mM) with R >0.995.

- Interference mitigation : Add EDTA (1 mM) to chelate metal ions in complex matrices .

Q. What computational methods predict its solid-state stability under varying humidity?

Methodological Answer:

- Hygroscopicity modeling : Use Materials Studio’s COMPASS III force field to simulate water adsorption isotherms at 25°C–40°C.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze via PXRD to detect hydrate formation (new peaks at 2θ ~10°–15°).

- Thermogravimetric analysis (TGA) : Determine weight loss steps (<5% up to 150°C indicates anhydrous form stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.